molecular formula C19H24N4O4 B6475029 6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline CAS No. 2640835-08-9

6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline

Cat. No.: B6475029
CAS No.: 2640835-08-9
M. Wt: 372.4 g/mol
InChI Key: SAECBQLEJIZZKI-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development This particular compound features a quinazoline core substituted with methoxy groups and a morpholine ring, which is further modified with a pyrrolidine-1-carbonyl group

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in the context of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzonitrile with formamide under high-temperature conditions.

    Introduction of Methoxy Groups: Methoxylation of the quinazoline core is achieved using methanol and a suitable catalyst, often under reflux conditions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a halogenated quinazoline derivative reacts with morpholine.

    Addition of the Pyrrolidine-1-carbonyl Group: The final step involves the acylation of the morpholine ring with pyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The aromatic ring of the quinazoline core is susceptible to electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often employ reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyquinazoline derivatives.

    Substitution: Halogenated or nitrated quinazoline derivatives.

Scientific Research Applications

6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Pyrrolidine-1-carbonyl)morpholin-4-yl)quinazoline: Lacks the methoxy groups, which may reduce its biological activity.

    6,7-Dimethoxyquinazoline: Does not have the morpholine and pyrrolidine-1-carbonyl groups, leading to different chemical properties and applications.

    4-Morpholinylquinazoline: Similar structure but without the pyrrolidine-1-carbonyl group, affecting its mechanism of action.

Uniqueness

6,7-Dimethoxy-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]quinazoline stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both methoxy and morpholine-pyrrolidine groups enhances its potential as a versatile compound in various research fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Properties

IUPAC Name

[4-(6,7-dimethoxyquinazolin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-25-15-9-13-14(10-16(15)26-2)20-12-21-18(13)23-7-8-27-17(11-23)19(24)22-5-3-4-6-22/h9-10,12,17H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAECBQLEJIZZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCOC(C3)C(=O)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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